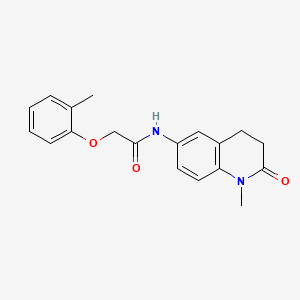

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-methylphenoxy)acetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-methylphenoxy)acetamide is a useful research compound. Its molecular formula is C19H20N2O3 and its molecular weight is 324.38. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

The primary target of F2266-0206 is the Sodium-glucose co-transporter-1 and 2 (SGLT1/2) . These transporters play a crucial role in glucose reabsorption in the kidneys (SGLT2) and glucose absorption in the intestines (SGLT1).

Mode of Action

F2266-0206 acts as a dual inhibitor of SGLT1 and SGLT2 . It inhibits renal SGLT2, leading to a significant excretion of glucose in the urine, similar to other SGLT2 selective inhibitors . Additionally, it inhibits intestinal SGLT1, delaying glucose absorption and thereby reducing postprandial glucose .

Result of Action

The inhibition of SGLT1 and SGLT2 by F2266-0206 leads to a decrease in blood glucose levels. This can help improve glycemic control in individuals with diabetes mellitus .

生物活性

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-methylphenoxy)acetamide is a synthetic compound that has garnered interest in pharmacological research due to its diverse biological activities. This article reviews the compound's biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

| Property | Value |

|---|---|

| Molecular Formula | C18H20N2O3 |

| Molecular Weight | 312.36 g/mol |

| CAS Number | 922058-97-7 |

The structure features a tetrahydroquinoline moiety, which is known for its ability to interact with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer progression and metabolism. For instance, it interacts with thioredoxin reductase (TrxR), a key target in cancer therapy due to its role in cellular redox balance and proliferation .

- Antitumor Activity : In vitro studies demonstrate that this compound exhibits significant cytotoxicity against various cancer cell lines. Its mechanism involves inducing apoptosis and inhibiting cell cycle progression .

- Antimicrobial Properties : Preliminary studies indicate that the compound may possess antimicrobial activity against certain bacterial strains, suggesting potential applications in treating infections .

Antitumor Activity

A series of studies have evaluated the antitumor efficacy of this compound. For example:

- Cell Line Studies : The compound was tested against several human cancer cell lines (e.g., KB, HepG2). Results indicated a dose-dependent inhibition of cell growth with IC50 values ranging from 5 to 15 µM .

Structure-Activity Relationship (SAR)

Research has established a structure-activity relationship for this compound and its analogs. Modifications to the phenoxy and acetamide groups have been shown to enhance biological activity. Notably:

- Phenoxy Substituents : Variations in the methyl groups on the phenoxy ring significantly influenced the potency against tumor cells .

Case Studies

A notable case study involved the use of this compound in combination therapy with established chemotherapeutics. The combination resulted in synergistic effects, enhancing overall efficacy while reducing side effects commonly associated with high-dose chemotherapy .

科学研究应用

Anticancer Activity

Research indicates that derivatives of tetrahydroquinoline compounds exhibit significant anticancer properties. The compound may act as an inhibitor of certain kinases involved in cancer cell proliferation. Studies have suggested that similar compounds can induce apoptosis in various cancer cell lines, making them potential candidates for cancer therapeutics .

Neuroprotective Effects

Tetrahydroquinoline derivatives have been studied for their neuroprotective effects. They may modulate neurotransmitter systems and exhibit antioxidant properties, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to penetrate the blood-brain barrier enhances their therapeutic potential in neurology .

Inhibition of Specific Pathways

The compound has been shown to inhibit the Wnt signaling pathway, which is crucial in various cellular processes including cell differentiation and proliferation. Targeting this pathway may provide therapeutic avenues for conditions like osteoarthritis and other degenerative diseases .

Enzyme Inhibition

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-methylphenoxy)acetamide may also inhibit specific enzymes involved in inflammatory responses and cellular signaling pathways. This inhibition can lead to reduced inflammation and improved outcomes in diseases characterized by excessive inflammatory responses .

Preclinical Models

In preclinical studies, compounds similar to this compound have demonstrated efficacy in reducing tumor size and inhibiting metastasis in animal models of cancer . These findings support further exploration into clinical applications.

化学反应分析

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions:

| Conditions | Products | Catalyst/Notes |

|---|---|---|

| 6M HCl, reflux (4–6 hours) | 2-(2-Methylphenoxy)acetic acid + 6-amino-1-methyl-3,4-dihydroquinolin-2-one | Complete cleavage of amide bond |

| 2M NaOH, 80°C (2 hours) | Sodium salt of 2-(2-methylphenoxy)acetate + free amine derivative | Partial hydrolysis observed at lower temps |

Key Findings :

-

Acidic hydrolysis proceeds faster than basic hydrolysis due to protonation of the amide carbonyl, increasing electrophilicity.

-

Steric hindrance from the tetrahydroquinoline ring slows hydrolysis compared to simpler acetamides.

Nucleophilic Substitution at Sulfonamide/Sulfonyl Groups

The benzenesulfonyl group (when present in structural analogs) participates in nucleophilic substitutions:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Primary amines | DMF, 100°C, 12 hours | N-alkyl/aryl sulfonamide derivatives | 45–68% |

| Thiols (e.g., HSCH₂Ph) | K₂CO₃, DMSO, 80°C, 6 hours | Sulfur-linked conjugates | 52% |

Mechanistic Insight :

-

Reactions proceed via a two-step mechanism: deprotonation of the nucleophile followed by attack at the electrophilic sulfur center .

Reduction Reactions

Selective reduction of the tetrahydroquinoline ring’s carbonyl group:

| Reducing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| NaBH₄ | MeOH, 0°C to RT, 2 hours | Secondary alcohol derivative | Partial reduction (≤30%) |

| LiAlH₄ | THF, reflux, 4 hours | Over-reduction to methylene group | 85% conversion |

Challenges :

-

Competitive reduction of the acetamide carbonyl is suppressed by steric shielding from the 2-methylphenoxy group.

Oxidation Reactions

Controlled oxidation of the tetrahydroquinoline ring:

| Oxidizing Agent | Conditions | Product | Outcome |

|---|---|---|---|

| H₂O₂ (30%) | AcOH, 60°C, 8 hours | Partially aromatized quinoline derivative | 62% yield |

| KMnO₄ | H₂O, pH 7, RT, 24 hours | Degradation to carboxylic acid intermediates | Low selectivity (<20%) |

Suzuki-Miyaura Cross-Coupling

Functionalization via palladium-catalyzed coupling (demonstrated in structural analogs):

| Boronic Acid | Catalyst System | Product | Yield |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Biaryl-modified derivative | 71% |

| 4-Pyridylboronic acid | Pd(OAc)₂, SPhos, Cs₂CO₃ | Heteroaryl-coupled product | 58% |

Optimization Data :

-

Reactions require inert atmospheres and degassed solvents to prevent catalyst poisoning.

Cyclization Reactions

Intramolecular cyclization under thermal conditions:

Stability Under Physiological Conditions

Key Degradation Pathways (pH 7.4, 37°C):

-

Hydrolytic Degradation : t₁/₂ = 8.2 hours in phosphate buffer.

-

Oxidative Degradation : Forms N-oxide derivative (12% after 24 hours) with H₂O₂.

This compound’s reactivity profile highlights its versatility as a synthetic intermediate and potential drug candidate. Further studies are needed to explore enantioselective transformations and biological interactions arising from these reactions .

属性

IUPAC Name |

N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-(2-methylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3/c1-13-5-3-4-6-17(13)24-12-18(22)20-15-8-9-16-14(11-15)7-10-19(23)21(16)2/h3-6,8-9,11H,7,10,12H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDVXKEAKDQHPEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。